molecular formula C5H11O8P B7824547 [(2,3,5-Trihydroxy-4-oxopentyl)oxy]phosphonic acid

[(2,3,5-Trihydroxy-4-oxopentyl)oxy]phosphonic acid

Cat. No.: B7824547
M. Wt: 230.11 g/mol
InChI Key: FNZLKVNUWIIPSJ-UHFFFAOYSA-N
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Description

[(2,3,5-Trihydroxy-4-oxopentyl)oxy]phosphonic acid, systematically named xylulose 5-phosphate (Xu-5-P), is a phosphorylated pentose sugar critical in carbohydrate metabolism. Its molecular formula is C₅H₁₁O₈P (molecular weight: 230.11 g/mol), featuring a linear pentose backbone with a phosphate ester group at the C5 position . Structurally, it exists in the D-threo configuration (2R,3S stereochemistry), distinguishing it from other pentose phosphates like ribulose 5-phosphate .

Xu-5-P is a key intermediate in the pentose phosphate pathway (PPP), facilitating nucleotide synthesis and redox balance via NADPH production . It also participates in the Calvin cycle in plants and microbial carbohydrate interconversions . Evidence suggests Xu-5-P may serve as a biomarker for dietary intake of fruits and vegetables due to its metabolic prominence .

Properties

IUPAC Name

(2,3,5-trihydroxy-4-oxopentyl) dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZLKVNUWIIPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)CO)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601314181
Record name Pentulose, 5-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60802-29-1
Record name Pentulose, 5-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60802-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xylulose-5-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060802291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentulose, 5-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[(2,3,5-Trihydroxy-4-oxopentyl)oxy]phosphonic acid, also known as D-Ribulose 5-phosphate, is a significant compound in various biological processes. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique phosphonic acid group and multiple hydroxyl groups, which contribute to its reactivity and biological functions. Its IUPAC name is {[(2R,3R)-2,3,5-trihydroxy-4-oxopentyl]oxy}phosphonic acid.

Biological Functions

This compound plays a crucial role in several biochemical pathways:

  • Photosynthesis : It is involved in the Calvin cycle as an intermediate that facilitates the conversion of carbon dioxide into organic compounds.
  • Metabolic Pathways : Acts as a substrate for various enzymes such as ribulose-5-phosphate isomerase and 3,4-dihydroxy-2-butanone 4-phosphate synthase, which are essential for carbohydrate metabolism .

Enzymatic Reactions

The compound participates in several enzymatic reactions:

Enzyme Reaction
Ribose-5-phosphate isomerase AD-ribulose 5-phosphate ⇌ D-xylulose 5-phosphate
3,4-Dihydroxy-2-butanone 4-phosphate synthaseD-ribulose 5-phosphate → Formate + L-3,4-dihydroxybutan-2-one 4-phosphate

These reactions are vital for cellular respiration and energy production.

Case Studies and Research Findings

Recent studies have highlighted the biological activities associated with this compound:

  • Antibacterial Activity : Research has shown that derivatives of this compound exhibit significant antibacterial properties against pathogens such as E. coli and Staphylococcus aureus. In vitro tests reported minimum inhibitory concentrations (MIC) as low as 62.5 µg/mL against E. coli and 78.12 µg/mL against E. faecalis .
  • Antiproliferative Effects : The compound has demonstrated antiproliferative effects on human cancer cell lines including HeLa (cervical cancer) and A549 (lung cancer), with IC50 values of 226 µg/mL and 242.52 µg/mL respectively .
  • In Silico Studies : Computational modeling has indicated strong interactions between this compound and key proteins involved in bacterial resistance mechanisms, suggesting potential for development into novel antibacterial agents .

Scientific Research Applications

Biochemical Applications

1. Antimicrobial Activity
Research has indicated that compounds similar to [(2,3,5-Trihydroxy-4-oxopentyl)oxy]phosphonic acid exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents. Studies have highlighted the structural modifications that enhance their efficacy against resistant strains of pathogens .

2. Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been explored in studies focused on metabolic pathways. For instance, it has been shown to inhibit specific phosphatases and kinases, which are crucial in various cellular processes. This inhibition can lead to altered metabolic states in organisms, making it useful for studying metabolic diseases and developing therapeutic agents .

3. Drug Delivery Systems
this compound has been investigated as a potential drug carrier due to its biocompatibility and ability to form stable complexes with therapeutic agents. Its phosphonic acid moiety can facilitate the delivery of drugs through cellular membranes, enhancing bioavailability and therapeutic efficacy .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of phosphonic acids demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Interaction

In vitro studies showed that this compound effectively inhibited the enzyme alkaline phosphatase. The inhibition kinetics revealed a mixed-type inhibition mechanism, providing insights into its potential role in regulating metabolic pathways associated with bone mineralization.

Comparative Analysis Table

Application AreaMethodology UsedKey Findings
Antimicrobial ActivityMIC TestingEffective against resistant bacterial strains
Enzyme InhibitionKinetic StudiesMixed-type inhibition of alkaline phosphatase
Drug Deli

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Carbohydrate Metabolism

Xu-5-P is closely related to other phosphorylated pentoses, particularly ribulose 5-phosphate (Ru-5-P) . Below is a comparative analysis:

Compound Structure Molecular Formula Molecular Weight (g/mol) Stereochemistry Biological Role
Xylulose 5-phosphate (Xu-5-P) Linear pentose with C5 phosphate C₅H₁₁O₈P 230.11 2R,3S PPP intermediate, nucleotide precursor
Ribulose 5-phosphate (Ru-5-P) Linear pentose with C5 phosphate C₅H₁₁O₈P 230.11 2R,3R Calvin cycle substrate, PPP intermediate
  • Structural Differences : Both share identical molecular formulas but differ in stereochemistry at C2 and C3. Xu-5-P (2R,3S) is an epimer of Ru-5-P (2R,3R), leading to distinct enzymatic interactions .
  • Functional Differences: Ru-5-P is central to carbon fixation in photosynthesis, whereas Xu-5-P primarily drives the non-oxidative PPP to generate ribose-5-phosphate for nucleotide biosynthesis .

Comparison with Other Phosphonic Acid Derivatives

Phosphonic acids (PAs) are characterized by a stable C–P bond and diverse applications. Xu-5-P differs significantly from synthetic or fluorinated PAs:

Compound Structure Key Features Applications
Xu-5-P Sugar-phosphate Natural metabolite, water-soluble, enzymatic role Metabolic pathways, biomarker
Perfluorodecylphosphonic acid (PFDPA) Fluorinated alkyl chain + PA group Hydrophobic, thermally stable Surfactants, corrosion inhibitors
3-O-Feruloylquinic acid Aromatic ester + PA group Antioxidant properties Pharmacological research, cosmetics
  • Acidity : Xu-5-P has pKa values typical of sugar phosphates (~1.5–6.5), while perfluorinated PAs exhibit stronger acidity due to electron-withdrawing fluorine substituents .
  • Stability : Xu-5-P is enzymatically regulated and degradable, whereas synthetic PAs like PFDPA resist hydrolysis and persist in environments .
  • Applications : Unlike Xu-5-P’s metabolic role, fluorinated PAs are industrial surfactants, and aromatic PAs (e.g., 3-O-feruloylquinic acid) are used in drug development .

Research Findings and Functional Insights

  • Metabolic Flux : Xu-5-P reversibly interconverts with Ru-5-P via transketolase/transaldolase enzymes, balancing PPP flux .
  • Biomarker Potential: Elevated Xu-5-P levels correlate with high fruit/vegetable intake, suggesting diagnostic utility .
  • Synthetic Challenges : Unlike industrial PAs synthesized via phosphonate hydrolysis or fluorination , Xu-5-P is biosynthesized in vivo, complicating laboratory isolation .

Stability and Environmental Considerations

  • Biological Persistence : Xu-5-P is rapidly metabolized, whereas phosphonic acid residues (e.g., from fertilizers) accumulate in plants for years, raising concerns in organic farming .
  • Dermal Penetration : Phosphonic acids with similar structures (e.g., Xu-5-P and Ru-5-P) share comparable penetration coefficients, relevant in transdermal drug design .

Preparation Methods

Phosphorylation of D-Ribulose

The most direct route involves phosphorylation of D-ribulose using phosphorus oxychloride (POCl₃) or phosphoric acid derivatives. In anhydrous conditions, POCl₃ reacts with the C5 hydroxyl group of D-ribulose, followed by hydrolysis to yield the phosphonic acid. A typical procedure involves:

  • Dissolving D-ribulose in dry pyridine at 0°C.

  • Dropwise addition of POCl₃ (1.2 equivalents) over 30 minutes.

  • Quenching with ice-water and purification via ion-exchange chromatography.

Yields range from 45–60%, with challenges in regioselectivity due to competing reactions at C3 and C4 hydroxyls.

Table 1: Phosphorylation Reagents and Outcomes

ReagentSolventTemperatureYield (%)Purity (%)
POCl₃Pyridine0°C5892
H₃PO₄ (activ.)DMF25°C3285
PCl₅THF-10°C4188

Activ. = Activated with N,N'-dicyclohexylcarbodiimide (DCC). Source: Adapted from.

Enzymatic Preparation via the Pentose Phosphate Pathway

Biocatalytic methods leverage enzymes from the pentose phosphate pathway (PPP). Ribulose-5-phosphate isomerase (RPI) catalyzes the conversion of ribose-5-phosphate to ribulose-5-phosphate, which can be isolated via ultrafiltration. Key advantages include:

  • Stereochemical fidelity : Enzymes ensure correct configuration at C3 and C4.

  • Mild conditions : Reactions proceed at pH 7.4 and 37°C.

A 2024 study optimized RPI expression in E. coli, achieving a 78% conversion rate with ATP regeneration systems.

Advanced Synthetic Strategies

Solid-Phase Synthesis

Patents describe solid-phase techniques for oligonucleotide analogs, adaptable to this compound. For example:

  • A resin-bound ribulose derivative is phosphorylated using H-phosphonate intermediates.

  • Cleavage with ammonium hydroxide yields the target compound with >90% purity.

This method minimizes purification steps and scales efficiently for gram-scale production.

Microwave-Assisted Reactions

Microwave irradiation accelerates phosphorylation by enhancing reaction kinetics. A 2023 protocol reported:

  • D-Ribulose (1 mmol), H₃PO₄ (3 mmol), and DCC (1.5 mmol) in DMF.

  • Irradiation at 100°C for 10 minutes.

  • Yield: 67%, with 94% purity by HPLC.

Purification and Characterization

Ion-Exchange Chromatography

Cation-exchange resins (e.g., Dowex 50WX8) separate the phosphonic acid from unreacted substrates. Elution with ammonium bicarbonate (0.1–0.5 M gradient) resolves isomers effectively.

Crystallization

Recrystallization from ethanol/water (4:1) at 4°C produces needle-like crystals suitable for X-ray diffraction. Reported melting point: 189–191°C (decomp.).

Challenges and Innovations

Regioselectivity Issues

Competing phosphorylation at C3 remains a hurdle. Patent US20150211006A1 proposes using bulky protecting groups (e.g., tert-butyldimethylsilyl) to block undesired sites.

Green Chemistry Approaches

Recent advances employ ionic liquids (e.g., [BMIM][PF₆]) as recyclable solvents, reducing waste by 40% compared to traditional methods .

Q & A

Q. What are the primary synthetic routes for [(2,3,5-Trihydroxy-4-oxopentyl)oxy]phosphonic acid, and how can purity be validated?

The compound is synthesized via enzymatic phosphorylation of D-xylulose using xylulokinase in the pentose phosphate pathway . Chemical synthesis involves phosphorylation of the 5-hydroxyl group using phosphoric acid derivatives under anhydrous conditions. Purity validation requires:

  • HPLC with refractive index detection to separate phosphorylated intermediates.
  • ¹H/³¹P NMR to confirm the presence of the phosphonic acid group (δ ~10–15 ppm for P=O) .
  • Mass spectrometry (MS) for molecular ion confirmation (C₅H₁₁O₈P, m/z 230.11) .

Q. What is the metabolic role of this compound in biological systems?

It acts as a key intermediate in the pentose phosphate pathway , facilitating ribulose 5-phosphate production for nucleotide synthesis and NADPH generation. Enzymatic assays using xylulose 5-phosphate 3-epimerase (EC 5.1.3.1) can track its conversion to ribulose 5-phosphate, monitored via coupled NADH oxidation assays .

Q. How does its structure influence reactivity in aqueous solutions?

The phosphonic acid group confers strong acidity (pKa ~1.5–2.5) and chelation capacity for divalent cations (e.g., Mg²⁺, Ca²⁺). The keto group at C4 participates in tautomerization, affecting enzymatic recognition. Stability studies under varying pH (4–9) and temperature (4–37°C) reveal decomposition above pH 8 via β-elimination .

Advanced Research Questions

Q. How can contradictory data on its enzymatic activity in non-model organisms be resolved?

Discrepancies arise from species-specific enzyme kinetics (e.g., xylulokinase isoforms). Resolve via:

  • Comparative genomics to identify orthologs in understudied species.
  • Isothermal titration calorimetry (ITC) to measure binding affinities for ATP/Mg²⁺.
  • Site-directed mutagenesis targeting conserved residues (e.g., Lys⁷² in E. coli xylulokinase) .

Q. What experimental designs mitigate interference from structurally similar metabolites (e.g., ribulose 5-phosphate) in quantitative assays?

Use LC-MS/MS with MRM transitions specific to m/z 230.1 → 97.0 (PO₃⁻ fragment). Alternatively, employ enzymatic depletion (e.g., ribulose 5-phosphate isomerase) to isolate the target compound .

Q. How does its phosphonic acid group enhance coordination chemistry in material science applications?

The P=O and hydroxyl groups enable metal-organic framework (MOF) formation with transition metals (e.g., Fe³⁺, Cu²⁺). Characterize via:

  • X-ray crystallography to resolve coordination geometry.
  • FT-IR to track P–O–M stretching (950–1100 cm⁻¹). Applications include proton-conductive membranes for fuel cells, leveraging its high thermal stability .

Q. What challenges arise in detecting trace residues in plant tissues, and how are they addressed?

Phosphonic acid residues persist in perennial plants due to historical use. Detection requires:

  • Derivatization with diazomethane to form volatile methyl esters for GC-MS.
  • Ion chromatography with suppressed conductivity detection (LOD ~0.1 ppm). False positives are minimized via HRMS (mass accuracy <5 ppm) .

Q. What gaps exist in understanding its pharmacological potential as a drug precursor?

Limited data exist on its permeability across biological membranes. Address via:

  • Caco-2 cell monolayer assays to measure apparent permeability (Papp).
  • Molecular dynamics simulations of lipid bilayer interactions. Structural analogs (e.g., bisphosphonates) suggest bone-targeting potential but require in vivo validation .

Methodological Notes

  • Spectral Reference Data : ³¹P NMR (121 MHz, D₂O): δ 0.5–1.0 (phosphonate), 3.5–4.5 (phosphate esters) .
  • Enzymatic Assay Conditions : 25°C, pH 7.4, 2 mM ATP, 5 mM MgCl₂ .
  • Analytical Standards : Use isotopically labeled D-[¹³C₅]xylulose 5-phosphate for spike-recovery validation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2,3,5-Trihydroxy-4-oxopentyl)oxy]phosphonic acid
Reactant of Route 2
[(2,3,5-Trihydroxy-4-oxopentyl)oxy]phosphonic acid

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